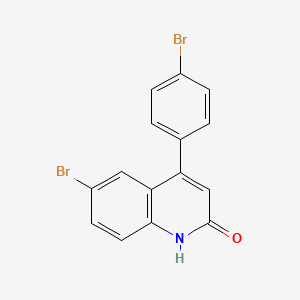

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one

Description

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is a halogenated quinolinone derivative characterized by bromine substitutions at the 6-position of the quinoline core and the para position of the 4-phenyl group. Its molecular formula is $ \text{C}{15}\text{H}{8}\text{Br}_{2}\text{NO} $, with a molecular weight of 377.04 g/mol.

Quinolin-2(1H)-ones are privileged scaffolds in drug discovery, with applications ranging from anticancer agents to enzyme inhibitors. The brominated derivatives, in particular, exhibit improved metabolic stability and binding affinity compared to non-halogenated analogs .

Properties

CAS No. |

1416440-41-9 |

|---|---|

Molecular Formula |

C15H9Br2NO |

Molecular Weight |

379.05 g/mol |

IUPAC Name |

6-bromo-4-(4-bromophenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C15H9Br2NO/c16-10-3-1-9(2-4-10)12-8-15(19)18-14-6-5-11(17)7-13(12)14/h1-8H,(H,18,19) |

InChI Key |

ICWNTMDGRNBAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-phenylquinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may act as effective anticancer agents by inhibiting specific cancer cell lines . For instance, certain modifications on the quinoline ring have shown enhanced activity against tumor cells.

- Antimicrobial Activity : The compound has also been explored for its potential as an antibiotic, demonstrating efficacy against various bacterial strains.

Antitumor Evaluation

A study focused on synthesizing a series of N-substituted quinoline derivatives, including 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one, evaluated their inhibitory effects on tumor cell proliferation. The results indicated that specific structural modifications significantly enhanced the compounds' antitumor activity, showcasing the importance of the quinoline framework in drug design .

Protein Tyrosine Kinase Inhibition

Another research effort aimed at designing protein tyrosine kinase inhibitors highlighted the role of quinoline derivatives in modulating kinase activity. The study revealed that certain compounds exhibited potent inhibitory effects on specific kinases, which are critical targets in cancer therapy .

Applications in Drug Development

The ongoing research into 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one emphasizes its potential as a lead compound in drug discovery. Its ability to interact with multiple biological targets makes it a versatile candidate for developing new therapeutics for diseases such as cancer and bacterial infections.

| Compound | % Inhibition (mGluR1) at 10 µM | % Inhibition (mGluR1) at 1 µM |

|---|---|---|

| 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one | Data not available | Data not available |

| Related Quinoline Derivative A | 65.97% | 33.14% |

| Related Quinoline Derivative B | 35.85% | 14.68% |

Note: The table above illustrates comparative inhibition data for related compounds; specific data for 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one is currently unavailable but indicates potential for similar activity.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine at the 6-position (common in all brominated derivatives) enhances electrophilicity, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig reactions . Trifluoromethyl (CF$_3$) in ’s compound increases lipophilicity but reduces hydrogen-bonding capacity relative to bromophenyl .

Synthetic Accessibility: The target compound is synthesized via palladium-catalyzed methods, similar to 6-bromo-4-phenylquinolin-2(1H)-one, but requires selective bromination of the phenyl ring . Non-brominated analogs (e.g., 4A) are synthesized via simpler thermal condensation, but lack the reactivity for further derivatization .

Physicochemical Properties

- Stability : Bromine substituents increase resistance to oxidative metabolism compared to hydroxyl or methoxy groups .

Biological Activity

6-Bromo-4-(4-bromophenyl)quinolin-2(1H)-one, often referred to as 6BrCaQ, is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of 6BrCaQ, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of 6BrCaQ involves several steps, typically starting from readily available precursors. The compound is derived from quinoline derivatives through methods such as cyclization and substitution reactions. The detailed synthetic pathways often include the use of palladium-catalyzed reactions, which facilitate the formation of complex structures efficiently .

6BrCaQ primarily functions as an inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and maturation of several oncogenic proteins. By inhibiting Hsp90, 6BrCaQ leads to the downregulation of client proteins such as HER2, Raf-1, and CDK-4, which are critical for cancer cell proliferation and survival . This mechanism results in increased apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and prostate cancer cell lines like PC-3.

Anticancer Activity

The biological activity of 6BrCaQ has been evaluated through various in vitro assays against multiple cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 | 28 | Significant decrease in viability at 10 µM |

| PC-3 | 10 | More sensitive compared to non-cancerous cells |

| MCF-7 | Not specified | Induces high apoptosis levels |

| MRC-5 (non-cancer) | >82% survival | Minimal effect at 15 µM |

The compound demonstrated a mean growth inhibition (GI50) of approximately 0.98 µM against SkBr3 cell lines when conjugated with triphenylphosphonium (TPP), enhancing its targeting capabilities towards mitochondrial heat shock proteins .

Case Studies

In a study evaluating the effects of 6BrCaQ on MDA-MB-231 cells, exposure to concentrations above 10 µM resulted in a notable reduction in cell viability, with less than 47% survival observed at higher concentrations (25 µM). This indicates a concentration-dependent cytotoxic effect that could be leveraged for therapeutic applications .

Additionally, when encapsulated in liposomes, 6BrCaQ exhibited improved in vitro activity against breast cancer cells. In vivo studies further confirmed its anti-tumor efficacy in orthotopic breast cancer models using nude mice, highlighting its potential for clinical translation .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies have suggested that compounds related to 6BrCaQ may exhibit antimicrobial and antioxidant activities. The presence of bromine substituents appears to enhance these effects, making it a versatile candidate for further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.